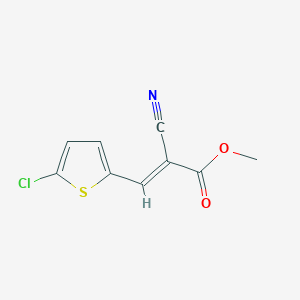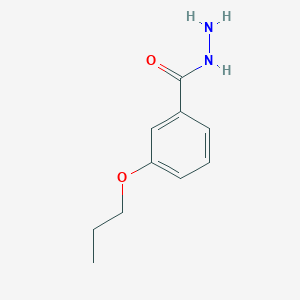![molecular formula C12H10Cl2N2O3 B449569 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide CAS No. 364626-01-7](/img/structure/B449569.png)
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide is complex, with multiple aromatic rings and functional groups. The compound contains a furan ring attached to a hydrazide group, and a dichlorophenyl group attached to the furan ring via a methylene bridge .
Scientific Research Applications
Spectral Characterization and Biological Evaluation The transition metal complexes of Co(II), Ni(II), and Cu(II) derived from N'-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-2-hydroxybenzohydrazide and similar compounds have been synthesized and characterized by various techniques. These compounds exhibited significant antibacterial activity and total antioxidant activity, showcasing their potential in biological applications (Jabeen et al., 2018).
Environmental Impact and Degradation Pathways Research on the environmental impact and degradation pathways of triclosan, which shares a similar dichlorophenoxy component, provides insights into the behavior of related compounds in environmental contexts. Triclosan's reaction with free chlorine in water treatment processes produces chloroform and other chlorinated byproducts, highlighting the need for careful consideration of such compounds' environmental fate (Rule et al., 2005).
Mitochondrial Permeability Transition Inhibition Compounds with a similar structural motif to 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide have been explored for their potential to inhibit Ca²⁺-induced mitochondrial permeability transition. This action is crucial for developing therapeutic agents against vascular dysfunction and ischemia/reperfusion injury (Murasawa et al., 2012).
Chemical Synthesis and Crystal Structure Analysis The synthesis and crystal structure analysis of related compounds provide valuable information for the chemical and pharmaceutical industries. For instance, novel compounds synthesized from dichlorophenoxy derivatives have been characterized, revealing detailed structural information essential for drug design and material science applications (Xue et al., 2008).
Endocrine Disruption and DNA Methylation Exposure to dichlorophenol-containing compounds like 2,4-DCP has been studied for its effects on zebrafish sex differentiation. These studies suggest that such compounds can act as endocrine disruptors, affecting gene expression related to sex differentiation through DNA methylation mechanisms, which is crucial for understanding their potential impact on wildlife and human health (Yuan et al., 2019).
properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c13-7-1-3-10(9(14)5-7)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEDMIFFOPJQDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5,6-pentafluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B449489.png)
![4-[(2-Oxotetrahydrothiophen-3-yl)carbamoyl]phenyl acetate](/img/structure/B449491.png)
![2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B449492.png)
![5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B449493.png)
![3-[(4-Isopropylphenoxy)methyl]benzohydrazide](/img/structure/B449495.png)
![propan-2-yl (2Z)-2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}prop-2-enoate](/img/structure/B449498.png)
![N-[5-[(cyclopropylcarbonyl)amino]-2-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B449499.png)
![N-[2-(hexanoylamino)-1-methylethyl]hexanamide](/img/structure/B449504.png)


![4-Chloro-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B449508.png)
